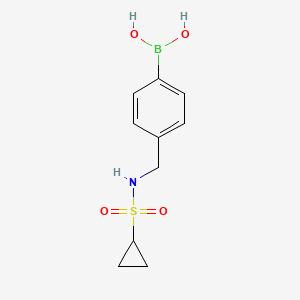

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[4-[(cyclopropylsulfonylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKQLUSZZBFWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .

Industrial production methods for boronic acids often involve similar coupling reactions, with optimization for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .

化学反应分析

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted phenyl derivatives .

科学研究应用

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid has numerous applications in scientific research:

作用机制

The mechanism of action of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application but often include interactions with proteins and other biomolecules .

相似化合物的比较

Structural Features and Solubility

Key structural analogs and their substituents:

Key Observations :

- Cyclopropanesulfonamidomethyl Group : Likely reduces solubility compared to hydroxyl or methylthio substituents due to increased hydrophobicity and steric bulk. Similar biphenyl analogs (e.g., compound 2) face precipitation challenges in biological media .

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) may enhance boronic acid Lewis acidity, strengthening diol binding .

Key Observations :

- Antiproliferative Activity : Hydrophobic aromatic systems (e.g., naphthyl, phenanthrenyl) exhibit potent cytotoxicity, but solubility limits efficacy for bulkier analogs (e.g., compound 2) .

- Enzyme Inhibition : Triazole-substituted boronic acids () outperform phenyl analogs in β-lactamase inhibition, suggesting substituent flexibility enhances target engagement.

Key Observations :

Binding Properties

Key Observations :

- Steric Effects : Bulky groups (e.g., cyclopropanesulfonamide) may hinder diol binding but improve selectivity for larger targets.

- pH Sensitivity : Sulfonamide groups could stabilize tetrahedral boronate esters at physiological pH, enhancing binding in biological systems .

生物活性

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H14BNO4S

- CAS Number : 1310707-21-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules. This compound may act as an inhibitor or modulator in several biochemical pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been shown to exert cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value indicating potent activity against these cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.

- Butyrylcholinesterase : High inhibitory activity with an IC50 of 3.12 µg/mL.

- Urease : Strong inhibition observed with an IC50 of 1.10 µg/mL.

- Tyrosinase : Moderate inhibition with an IC50 of 11.52 µg/mL .

These activities suggest that this compound could have applications in treating conditions related to enzyme dysregulation.

Case Studies and Research Findings

-

Antioxidant and Anticancer Studies :

- A study evaluated the antioxidant capacity using DPPH and CUPRAC methods, revealing strong free radical scavenging ability (IC50 values of 0.14 µg/mL for DPPH) .

- The compound was incorporated into cream formulations, demonstrating notable biological activity without toxicity to healthy cells while being cytotoxic to cancer cells.

- Enzyme Activity Assessment :

Comparative Analysis with Other Boronic Acids

| Compound Name | Anticancer Activity (IC50) | Antioxidant Activity (IC50) | Enzyme Inhibition |

|---|---|---|---|

| This compound | 18.76 µg/mL (MCF-7) | 0.14 µg/mL (DPPH) | Moderate to High |

| Phenylboronic Acid | Varies by derivative | Varies by derivative | Varies by derivative |

| Bortezomib | 7.05 nM | Not specified | Proteasome inhibitor |

常见问题

Q. What are the standard synthetic routes for (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid, and how are key intermediates purified?

The synthesis typically involves two stages: (1) introduction of the cyclopropanesulfonamide group onto a phenyl scaffold and (2) boronic acid functionalization. For example, cyclopropanesulfonamide can be coupled to a bromomethyl-substituted benzene derivative via nucleophilic substitution, followed by Miyaura borylation using bis(pinacolato)diboron under palladium catalysis . Purification often employs silica gel chromatography, but boronic acids may require alternative methods (e.g., recrystallization or HPLC) to avoid boroxin formation . Key intermediates are validated using / NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- / NMR : To identify proton environments (e.g., cyclopropane CH at δ ~0.5–1.5 ppm) and boron-linked aromatic carbons (δ ~130–140 ppm) .

- MS (ESI or MALDI) : To confirm molecular weight (expected [M+H] ~294.2 g/mol).

- X-ray crystallography : Optional for resolving steric effects of the cyclopropane-sulfonamide moiety .

Q. What safety precautions are necessary when handling this compound?

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of particulates .

- First Aid : For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid?

Key parameters include:

- Catalyst : Pd(PPh) or PdCl(dppf) for electron-deficient aryl halides .

- Base : KCO in DME/water (3:1) at 80°C for 12 hours .

- Monitoring : Track reaction progress via TLC (UV-active spots) or NMR. Yields >70% are achievable with aryl iodides .

Table 1 : Catalytic Conditions and Yields

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh) | KCO | DME/HO | 78 |

| 2-Iodonaphthalene | PdCl(dppf) | NaHCO | THF/HO | 85 |

Q. How to resolve contradictions in reported biological activity data (e.g., tubulin inhibition vs. cytotoxicity)?

Discrepancies may arise from:

- Assay Conditions : Varying pH affects boronic acid-diol binding (critical for tubulin interaction) .

- Cell Line Specificity : Test across panels (e.g., NCI-60) to identify selectivity patterns .

- Metabolite Interference : Use LC-MS to rule out off-target binding to cellular sugars .

Q. What strategies enhance the compound’s binding affinity for diol-containing biomolecules (e.g., glycoproteins)?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to increase Lewis acidity of boron .

- Assays :

-

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized diols .

-

Fluorescence Quenching : Monitor changes upon interaction with fructose or glucose .

Table 2 : Binding Affinities with Diols

Biomolecule K (μM) Method Fructose 12.3 ± 1.2 ITC Sialic Acid 45.7 ± 3.8 SPR

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。